4-Thiophenyl-beta-lactoside
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H26O11S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-sulfanylphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O11S/c19-5-9-11(21)12(22)14(24)18(27-9)29-16-10(6-20)28-17(15(25)13(16)23)26-7-1-3-8(30)4-2-7/h1-4,9-25,30H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
InChI Key |
FMOCMVMGBGLNEL-MUKCROHVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)S |
Canonical SMILES |
C1=CC(=CC=C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)S |
Origin of Product |
United States |
Foundational & Exploratory
4-Thiophenyl-beta-lactoside: An In-depth Technical Guide to its Role as a β-Galactosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-Thiophenyl-beta-lactoside and its interaction with the enzyme β-galactosidase. Drawing upon established principles of enzymology and evidence from analogous compounds, this document elucidates the role of 4-Thiophenyl-beta-lactoside as a competitive inhibitor rather than a substrate. The mechanistic basis for this inhibition, centered on the substitution of the glycosidic oxygen with a sulfur atom, is explored in detail. This guide will further provide an overview of common β-galactosidase substrates and other inhibitors, their applications in research, and detailed protocols for assessing enzyme activity.
Introduction: The Core Question - Substrate or Inhibitor?
β-Galactosidase is a glycoside hydrolase that plays a critical role in various biological processes, most notably the hydrolysis of lactose into its constituent monosaccharides, galactose and glucose.[1][2] The enzyme's activity is not strictly limited to lactose and extends to a range of other β-D-galactosides.[3] This promiscuity has led to the development of a diverse array of synthetic molecules designed to interact with β-galactosidase as either substrates for activity assays or as inhibitors for therapeutic and research applications.
A key determinant of a molecule's fate in the active site of β-galactosidase is the nature of its glycosidic bond. The central topic of this guide, 4-Thiophenyl-beta-lactoside, is a lactose analog where the oxygen atom of the β-1,4-glycosidic linkage between galactose and glucose is replaced by a sulfur atom. This seemingly subtle modification has profound implications for its interaction with β-galactosidase. Based on extensive evidence from related thioglycoside compounds, this guide posits that 4-Thiophenyl-beta-lactoside functions as an inhibitor of β-galactosidase.
The Mechanistic Basis of Inhibition: The Thioglycosidic Bond
The catalytic mechanism of β-galactosidase involves the protonation of the glycosidic oxygen by a carboxylic acid residue in the active site, facilitating the departure of the aglycone and the formation of a transient glycosyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule.
The substitution of the glycosidic oxygen with a sulfur atom in 4-Thiophenyl-beta-lactoside fundamentally disrupts this mechanism. The C-S-C linkage of the thioglycosidic bond is significantly more stable and less susceptible to acid-catalyzed hydrolysis compared to the C-O-C linkage of a standard glycosidic bond. The lower electronegativity and greater polarizability of sulfur compared to oxygen alter the electronic properties of the bond, rendering it resistant to the enzymatic machinery of β-galactosidase.
Therefore, 4-Thiophenyl-beta-lactoside can likely bind to the active site of β-galactosidase, mimicking the natural substrate lactose. However, the enzyme is unable to catalyze the cleavage of the thioglycosidic bond. This stable, non-covalent binding effectively sequesters the enzyme, preventing it from processing its natural substrates and thus leading to competitive inhibition.
Figure 1: A comparative workflow illustrating the interaction of a substrate (Lactose) versus an inhibitor (4-Thiophenyl-beta-lactoside) with β-galactosidase.
A Broader Look: β-Galactosidase Substrates and Inhibitors
To fully appreciate the role of 4-Thiophenyl-beta-lactoside, it is instructive to consider the broader landscape of molecules that interact with β-galactosidase.
Substrates: Tools for Detection and Quantification
A variety of synthetic substrates have been developed for the sensitive detection of β-galactosidase activity. These are particularly valuable in molecular biology as reporter genes and in various biochemical assays.
-
Chromogenic Substrates: These molecules produce a colored product upon cleavage by β-galactosidase. A widely used example is o-nitrophenyl-β-D-galactopyranoside (ONPG) .[7] Hydrolysis of ONPG releases o-nitrophenol, a yellow compound that can be quantified spectrophotometrically.[8]
-
Fluorogenic Substrates: These substrates yield a fluorescent product upon enzymatic cleavage, offering higher sensitivity than chromogenic substrates.
-
Chemiluminescent Substrates: These substrates produce light as a result of the enzymatic reaction, providing the highest sensitivity for detection.
| Substrate Class | Example | Detection Method | Key Feature |
| Natural | Lactose | Chromatographic | The physiological substrate.[1] |
| Chromogenic | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Spectrophotometry | Produces a yellow product.[7] |
| Chromogenic | 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) | Visual (colorimetric) | Forms a blue precipitate.[1] |
Inhibitors: Probes for Function and Therapeutic Potential
Inhibitors of β-galactosidase are valuable tools for studying the enzyme's function and have potential therapeutic applications.
-
Competitive Inhibitors: These molecules bind to the active site of the enzyme, preventing the binding of the natural substrate. As discussed, thioglycosides like 4-Thiophenyl-beta-lactoside fall into this category.[4][5] Galactose, a product of lactose hydrolysis, also acts as a competitive inhibitor.[8][9]
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency.
-
Irreversible Inhibitors: These molecules form a covalent bond with the enzyme, permanently inactivating it.
Experimental Protocol: Assay of β-Galactosidase Activity using ONPG
This protocol provides a standard method for determining β-galactosidase activity in a sample using the chromogenic substrate ONPG.
4.1. Materials
-
β-Galactosidase enzyme solution (e.g., from E. coli)
-
Z-buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Sodium Carbonate (Na2CO3) solution
-
Spectrophotometer and cuvettes or a microplate reader
4.2. Procedure
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the enzyme sample with Z-buffer to a final volume of 900 µL.
-
Pre-incubation: Incubate the enzyme-buffer mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add 100 µL of the pre-warmed ONPG solution to the enzyme-buffer mixture to initiate the reaction. Start a timer immediately.
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time will depend on the enzyme concentration and should be optimized to ensure the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding 500 µL of 1 M Na2CO3. This will raise the pH and inactivate the enzyme.
-
Measurement: Measure the absorbance of the solution at 420 nm (A420). The yellow color of the o-nitrophenol product is stable at high pH.
-
Blank: Prepare a blank by adding the 1 M Na2CO3 to the enzyme-buffer mixture before adding the ONPG solution. Subtract the A420 of the blank from the A420 of the samples.
4.3. Calculation of Enzyme Activity
Enzyme activity is typically expressed in Miller units:
Miller Units = (1000 * A420) / (t * V * A600)
Where:
-
t = reaction time in minutes
-
V = volume of culture used in the assay in mL
-
A600 = absorbance of the cell culture at 600 nm (a measure of cell density)
For purified enzyme preparations, activity can be expressed as µmol of o-nitrophenol produced per minute per mg of protein, using the extinction coefficient of o-nitrophenol.
Figure 2: A workflow diagram for the β-galactosidase activity assay using ONPG.
Conclusion
References
-
Caffeine and Theophylline Inhibit β-Galactosidase Activity and Reduce Expression in Escherichia coli. (2020). ACS Omega. Retrieved from [Link]
-
Convenient synthesis of 4-thiolactose, 3,4-dithiolactose and related thiooligosaccharides and disulfides. Inhibitory activity of the glycomimetics against a β-galactosidase. (2012). Carbohydrate Research. Retrieved from [Link]
-
Effect on β-galactosidase synthesis and burden on growth of osmotic stress in Escherichia coli. (2014). Antonie van Leeuwenhoek. Retrieved from [Link]
-
Thioglycoligase-Based Assembly of Thiodisaccharides: Screening as β-Galactosidase Inhibitors. (2012). ChemBioChem. Retrieved from [Link]
-
Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein Science. Retrieved from [Link]
-
Lactose hydrolysis by β-galactosidase enzyme: optimization using response surface methodology. (2015). Ecotoxicology and Environmental Safety. Retrieved from [Link]
-
β-Galactosidases: A great tool for synthesizing galactose-containing carbohydrates. (2019). Biotechnology Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Galactosidase. Retrieved from [Link]
-
Hydrolysis of galactosylsphingosine and lactosylsphingosine by beta-galactosidases in human brain and cultured fibroblasts. (1987). Biochimica et Biophysica Acta. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Galactoside – Knowledge and References. Retrieved from [Link]
-
Synthesis of thiodisaccharides related to 4-thiolactose. Specific structural modifications increase the inhibitory activity against E. coli β-galactosidase. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). β‐Galactosidase, Enzymology. Retrieved from [Link]
-
ResearchGate. (n.d.). Which substrate you can recommend to use in β-galactosidase inhibition assay? Retrieved from [Link]
-
β-galactosidase stability at high substrate concentrations. (2013). SpringerPlus. Retrieved from [Link]
-
Reduction of galactose inhibition via the mutation of β-galactosidase from Caldicellulosiruptor saccharolyticus for lactose hydrolysis. (2011). Biotechnology Letters. Retrieved from [Link]
Sources
- 1. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Galactosidases: A great tool for synthesizing galactose-containing carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 4. β-Galactosidase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Synthesis of thiodisaccharides related to 4-thiolactose. Specific structural modifications increase the inhibitory activity against E. coli β-galactosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thioglycoligase-Based Assembly of Thiodisaccharides: Screening as β-Galactosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeine and Theophylline Inhibit β-Galactosidase Activity and Reduce Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of galactose inhibition via the mutation of β-galactosidase from Caldicellulosiruptor saccharolyticus for lactose hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Stability of Phenyl Thioglycosides vs. O-Glycosides
This guide details the chemical and metabolic stability profiles of phenyl thioglycosides (S-glycosides) versus their O-glycoside counterparts. It is structured to support decision-making in glycomimetic drug design and synthetic carbohydrate chemistry.
Technical Guide for Drug Development & Synthetic Applications
Executive Summary: The Stability Paradox
In carbohydrate chemistry and drug design, the substitution of the exocyclic oxygen atom with sulfur (O
This paradox—weaker bond but higher stability—arises from the electronic properties of sulfur:
-
Lower Basicity: Sulfur is significantly less basic than oxygen, making the exocyclic heteroatom difficult to protonate, which is the requisite first step for acid-catalyzed hydrolysis.
-
Soft Nucleophilicity: The sulfur atom acts as a "soft" center, rendering it inert to "hard" acids (protons) but highly reactive toward "soft" electrophiles (thiophiles like iodonium ions), allowing for orthogonal activation strategies.
-
Enzymatic Resistance: The larger van der Waals radius and different bond angle of sulfur disrupt the precise orbital alignment required by glycosidase active sites, conferring metabolic stability.
Mechanistic Foundations
Electronic & Steric Divergence
The stability difference is rooted in the ground-state electronics of the anomeric center.
| Feature | Phenyl O-Glycoside | Phenyl Thioglycoside | Impact on Stability |
| Bond Length ( | ~1.40 Å | ~1.80 Å | Longer C-S bond changes the conformation in enzyme pockets. |
| Bond Angle ( | ~117° | ~100° | Altered angle disrupts the exo-anomeric effect stabilization. |
| Basicity (pKa of | -2.2 (Ether-like) | -7.0 (Thioether-like) | Critical: S is much harder to protonate than O. |
| Leaving Group Ability | Phenolate (pKa ~10) | Thiophenolate (pKa ~6) | Thiophenol is a better leaving group once activated, but activation is the rate-limiting step. |
Hydrolysis Pathways
O-Glycosides: Hydrolysis follows an A1 mechanism (Acid-catalyzed, unimolecular). The exocyclic oxygen is protonated, leading to the departure of phenol and the formation of a cyclic oxocarbenium ion.
Thioglycosides: Under physiological or acidic conditions, the sulfur atom does not accept a proton efficiently. Consequently, the leaving group cannot depart, and the oxocarbenium ion is not formed. Hydrolysis requires thiophilic activation (e.g., by heavy metals or halonium ions) to convert the sulfur into a sulfonium species, a potent leaving group.
Visualization: Activation Pathways
The following diagram contrasts the activation requirements for O- vs. S-glycosides.
Caption: Mechanistic divergence: O-glycosides degrade via protonation (red path), while S-glycosides resist acid but activate with specific thiophiles (blue path).
Experimental Protocols for Stability Assessment
To validate the stability profile of a candidate S-glycoside drug or donor, the following self-validating protocols should be employed.
Protocol A: Comparative Chemical Stability (Acid Hydrolysis)
Objective: Determine the half-life (
-
Preparation:
-
Prepare a 10 mM stock solution of the Phenyl O-glycoside (Control) and Phenyl S-glycoside (Test) in DMSO.
-
Prepare Hydrolysis Buffer: 0.1 M HCl (pH 1.0) and Phosphate Buffer (pH 7.4).
-
-
Incubation:
-
Dilute stock 1:100 into pre-warmed (37°C) buffer (Final conc: 100 µM).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Extract 50 µL aliquots at
min, and 24 hours. -
Quench: Immediately add 150 µL cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins/salts and stop the reaction.
-
-
Analysis (LC-MS/MS):
-
Monitor the parent ion
or . -
Monitor the appearance of the aglycone (Phenol vs. Thiophenol). Note: Thiophenol oxidizes easily to diphenyl disulfide; monitor both masses.
-
-
Calculation:
-
Plot
vs. time. -
Slope
. Calculate . -
Expected Result: O-glycoside
hours at pH 1. S-glycoside hours.[1]
-
Protocol B: Enzymatic Stability Assay
Objective: Assess resistance to glycosidase-mediated hydrolysis (metabolic stability).
-
Enzyme Selection: Use a broad-spectrum
-glucosidase (e.g., from Almonds or Aspergillus niger) or a relevant mammalian homolog (e.g., recombinant human GBA1). -
Reaction Setup:
-
Buffer: 50 mM Citrate-Phosphate, pH 5.0 (optimal for lysosomal glycosidases).
-
Substrate: 200 µM S-glycoside vs. O-glycoside.
-
Enzyme: 1 U/mL.
-
-
Kinetics:
-
Measure absorbance of released phenol (UV 270-280 nm) or use LC-MS for thiophenol detection.
-
Control: Run a parallel reaction with p-nitrophenyl glucoside (pNP-Glc) to validate enzyme activity (releases yellow p-nitrophenol).
-
-
Data Interpretation:
-
S-glycosides should show <5% degradation over 4 hours, whereas O-glycosides will typically reach >90% hydrolysis.
-
Synthetic Utility & Orthogonality
In synthetic carbohydrate chemistry, the stability of phenyl thioglycosides allows them to be used as temporary protecting groups for the anomeric center. They survive conditions that cleave esters, silyl ethers, and even some benzyl ethers.
Armed vs. Disarmed Strategy
The reactivity of phenyl thioglycosides can be tuned by the protecting groups on the sugar ring (the "Armed/Disarmed" concept proposed by Fraser-Reid).
-
Armed (Ether protected): Electron-donating groups (OBn) stabilize the oxocarbenium intermediate. Reacts fast.
-
Disarmed (Ester protected): Electron-withdrawing groups (OAc/OBz) destabilize the intermediate. Reacts slow.
This tunability, combined with their stability to non-thiophilic conditions, makes them superior to O-glycosides for block synthesis.
Comparison Table: Synthetic Applications
| Application | Phenyl O-Glycoside | Phenyl Thioglycoside |
| Acidic Deprotection | Unstable (Risk of anomeric cleavage) | Stable (Survives TFA, AcOH) |
| Basic Deprotection | Stable | Stable |
| Glycosyl Donor | Requires conversion to Halide/Imidate first | Direct Donor (Activate w/ NIS/TfOH) |
| Orthogonality | Low | High (Can glycosylate an O-glycoside acceptor) |
References
-
Mechanistic Insights into Glycoside Hydrolysis
- Title: Guidelines for O-Glycoside Formation
- Source: Journal of the American Chemical Society (via PMC)
-
URL:[Link]
-
Thioglycoside Activation & Photochemistry
-
Enzymatic Synthesis & Stability
- Title: Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides
- Source: Beilstein Journal of Organic Chemistry (via PMC)
-
URL:[Link]
-
Chemical Stability Assay Methodology
-
Title: Chemical Stability Assay Protocols[3]
- Source: Enamine ADME/Tox Service
-
-
General Glycoside Reactivity
- Title: Chemical O-Glycosyl
- Source: N
-
URL:[Link]
Sources
4-Thiophenyl-beta-lactoside: Chemical Identity, Synthesis, and Applications
The following technical guide provides an in-depth analysis of 4-Thiophenyl-beta-lactoside , a specialized heterobifunctional carbohydrate derivative used primarily in glycomics and nanotechnology.
Technical Guide for Research & Development
Executive Summary
4-Thiophenyl-beta-lactoside (also known as 4-Mercaptophenyl
Its dual functionality allows it to act as a specific ligand for galactose-binding lectins (such as Galectins ) while simultaneously providing a reactive thiol anchor for covalent attachment to gold surfaces (Self-Assembled Monolayers), quantum dots, or maleimide-activated proteins. This makes it an essential tool for fabricating glyco-arrays, biosensors, and multivalent glyconanoparticles used to study cell-surface interactions.
Chemical Identity & Nomenclature[1]
The nomenclature "4-Thiophenyl" in commercial catalogs can be ambiguous. It strictly refers to the 4-mercaptophenyl aglycone, not a thiophene ring or a sulfur-substituted sugar ring.
Core Identifiers
| Parameter | Detail |
| Common Name | 4-Thiophenyl- |
| Systematic Name (IUPAC) | 4-Sulfanylphenyl 4-O- |
| Synonyms | 4-Mercaptophenyl |
| Molecular Formula | C |
| Molecular Weight | 450.46 g/mol |
| CAS Number | Not widely indexed; often custom synthesized (See TRC-T368175) |
| Solubility | Soluble in water, DMSO, Methanol |
Structural Analysis
The molecule consists of three distinct functional domains:
-
Recognition Domain: The
-lactose disaccharide (Gal- (1$\to$4)-Glc), which retains high affinity for Galectin-1 and Galectin-3. -
Linker: The phenyl ring provides a rigid spacer that orients the sugar away from the surface/carrier.
-
Anchor: The para-thiol (-SH) group acts as a "chemical handle" for conjugation via thiol-ene chemistry, disulfide formation, or Au-S coordination.
Synthesis & Properties[1][3]
The synthesis of 4-Thiophenyl-
Synthetic Pathway[1]
-
Activation: Peracetylated lactose is converted to a glycosyl donor (e.g., Lactosyl trichloroacetimidate or Acetobromo-lactose).
-
Aglycone Preparation: 4-Mercaptophenol is protected, typically as a disulfide (Bis(4-hydroxyphenyl) disulfide) or S-acetyl derivative, to prevent S-glycosylation.
-
Glycosylation: The protected aglycone reacts with the lactosyl donor under Lewis acid catalysis (e.g., BF
OEt ) to form the O-glycoside. -
Deprotection:
-
S-deprotection: Reduction of the disulfide (if used) with DTT or Phosphine.
-
O-deacetylation: Zemplén transesterification (NaOMe/MeOH) removes the acetyl groups from the sugar.
-
Visualization: Synthetic Logic
Caption: Synthetic route ensuring O-glycosylation selectivity via disulfide protection of the thiol group.
Applications in Drug Development & Research
A. Galectin Inhibition & Profiling
Galectins are therapeutic targets in cancer and fibrosis. 4-Thiophenyl-
B. Surface Plasmon Resonance (SPR) Chips
The thiol group allows for direct, self-assembled monolayer (SAM) formation on gold SPR chips.
-
Mechanism: The Sulfur-Gold (S-Au) semi-covalent bond immobilizes the lactose in a defined orientation.
-
Use Case: Screening small molecule drugs that compete with lactose for Galectin binding sites.
C. Glyconanoparticles (GNPs)
Gold nanoparticles (AuNPs) functionalized with 4-Thiophenyl-
Experimental Protocol: Preparation of Lactose-Functionalized AuNPs
Objective: Synthesize stable, bioactive Gold Nanoparticles (AuNPs) presenting lactose residues for lectin binding assays.
Reagents
-
Ligand: 4-Thiophenyl-
-lactoside (10 mM in Methanol). -
Gold Source: HAuCl
(Gold(III) chloride trihydrate). -
Reducing Agent: Sodium Borohydride (NaBH
). -
Solvent: Milli-Q Water (18.2 M
).
Step-by-Step Methodology
-
Precursor Solution: Dissolve HAuCl
(0.01 mmol) in 30 mL of Milli-Q water. -
Ligand Addition: Add 4-Thiophenyl-
-lactoside solution (0.005 mmol) to the gold solution under vigorous stirring.-
Note: The thiol binds to Au
ions prior to reduction.
-
-
Reduction: Slowly add NaBH
(0.1 mmol in 2 mL water) dropwise.-
Observation: Solution turns deep red (formation of colloidal gold).
-
-
Purification: Dialyze the suspension against water for 24 hours (MWCO 3.5 kDa) to remove excess salts and unbound ligand.
-
Validation:
-
UV-Vis: Check Plasmon band at ~520 nm.
-
Agglutination Assay: Mix with Galectin-1; observe precipitation (cross-linking) to confirm bioactivity.
-
Validation Logic (Graphviz)
Caption: Agglutination assay logic to validate the bioactivity of lactose-functionalized nanoparticles.
References
-
CymitQuimica. 4-Thiophenyl-beta-lactoside Product Data Sheet. Retrieved from
-
Toronto Research Chemicals (TRC). 4-Thiophenyl-beta-lactoside (Cat# T368175). Retrieved from
-
Splendid Lab. Custom Synthesis Catalog: Carbohydrate Derivatives. Retrieved from
- Vazquez-Dorbatt, V., et al. (2012). Synthesis of Glycopolymers and Glyconanoparticles for Applications in Nanomedicine. In Polymer Chemistry.
Biological Role of Thio-Linked Lactose Analogs: A Technical Guide
Executive Summary
Thio-linked lactose analogs, most notably Thiodigalactoside (TDG) and S-Lactose , represent a critical class of glycomimetics where the interglycosidic oxygen atom is replaced by sulfur. This single atomic substitution renders the molecule resistant to hydrolytic cleavage by
Part 1: Chemical Basis & Structural Properties[1]
The biological utility of thio-linked analogs stems directly from the physicochemical differences between the
The Sulfur Advantage
-
Bond Length & Angle: The
bond ( ) is longer than the bond ( ), and the bond angle ( ) is more acute than ( ). This alters the conformational flexibility of the disaccharide, often allowing it to adopt geometries that favor lectin binding but disfavor enzymatic hydrolysis. -
Enzymatic Resistance: The primary biological feature is hydrolytic stability . Endogenous glycosidases (e.g., human
-galactosidase) rely on protonating the exocyclic oxygen to cleave the glycosidic bond. The sulfur atom is a poorer hydrogen bond acceptor and less basic in this context, rendering the bond uncleavable.
Key Analogs
| Analog | Structure | Primary Application |
| Thiodigalactoside (TDG) | Potent Galectin-1 and Galectin-3 inhibitor.[1][2][3] Symmetric thiodisaccharide. | |
| S-Lactose | Structural mimic of lactose; used in crystallographic studies of lac operon repressors and lectins. | |
| TD139 | Fluorinated TDG derivative | High-affinity Galectin-3 inhibitor currently in clinical trials for fibrosis. |
Part 2: Mechanism of Action – Galectin Inhibition[3]
The most significant biological role of thio-linked lactose analogs is the inhibition of Galectins , a family of
The Galectin Blockade
Galectins (specifically Gal-1 and Gal-3) form "lattices" on the cell surface by crosslinking glycoproteins (e.g., Integrins, EGFR). This lattice promotes cell survival, migration, and angiogenesis.
-
Mechanism: TDG acts as a competitive antagonist . It occupies the Carbohydrate Recognition Domain (CRD) of the galectin.
-
Outcome: Because TDG cannot be crosslinked or hydrolyzed, it disrupts the galectin-glycoprotein lattice, effectively "blinding" the cell to pro-tumorigenic signals.
Visualization: Galectin Signaling Blockade
The following diagram illustrates how TDG disrupts the pro-fibrotic and pro-metastatic signaling pathways mediated by Galectin-3.
Caption: TDG competitively binds Galectin-3, preventing lattice formation and downstream pathogenic signaling.
Part 3: Therapeutic Applications[4][5][6]
Oncology (Metastasis & Angiogenesis)
TDG has demonstrated efficacy in reducing tumor burden in melanoma and breast cancer models.[2]
-
Action: By inhibiting Galectin-1, TDG reduces tumor angiogenesis (vessel growth) and enhances the infiltration of CD8+ T-cells into the tumor microenvironment [1, 2].[2]
-
Data: Intratumoral injection of TDG in murine models reduced tumor volume by ~47-67% depending on immune competence [2].[2]
Metabolic Disorders (Obesity)
Unexpectedly, Galectin-1 plays a role in adipogenesis (fat cell differentiation).
-
Finding: TDG treatment in diet-induced obese rats significantly reduced body weight gain (27.3% reduction) and fat accumulation [5].[4]
-
Mechanism: Downregulation of lipogenic markers (PPAR
, C/EBP ) in adipose tissue.
Fibrosis
Galectin-3 is a central driver of liver and pulmonary fibrosis. TDG and its derivatives (e.g., TD139) block the activation of hepatic stellate cells (HSC), preventing the deposition of collagen [3].
Part 4: Experimental Protocols
Protocol: Enzymatic Stability Assay
Objective: Validate the resistance of a thio-linked analog (e.g., S-Lactose) to
-
Preparation:
-
Prepare 10 mM stock solutions of O-Lactose (Control) and S-Lactose (Test) in Phosphate Buffer (pH 7.2).
-
Prepare E. coli
-galactosidase solution (1 U/mL).
-
-
Incubation:
-
Mix 100
L substrate + 10 L enzyme. -
Incubate at 37°C.
-
-
Monitoring (HPLC):
-
Take aliquots at t=0, 30, 60, 120 min.
-
Quench with 10% trichloroacetic acid.
-
Analyze via HPLC (Amide-80 column, Acetonitrile/Water mobile phase).
-
-
Result Interpretation:
-
O-Lactose: Peak area decreases; Glucose/Galactose peaks appear.
-
S-Lactose: Peak area remains constant (No hydrolysis).
-
Protocol: Binding Affinity via Isothermal Titration Calorimetry (ITC)
Objective: Determine the
-
Protein Prep: Dialyze recombinant Galectin-3 into PBS (pH 7.4) to remove storage salts. Conc: 50
M. -
Ligand Prep: Dissolve TDG in the exact same dialysis buffer to prevent heat of dilution artifacts. Conc: 500
M (10x protein conc). -
Titration:
-
Instrument: MicroCal PEAQ-ITC.
-
Settings: 25°C, 19 injections of 2
L each, 150s spacing.
-
-
Analysis:
-
Fit data to a "One Set of Sites" model.
-
Expected
: 20-50 M for TDG against Galectin-3 [1, 3].
-
Part 5: Synthesis & Future Outlook
Synthesis Highlights
Modern synthesis of S-linked glycosides often utilizes Glycosyl Thiols reacting with Glycosyl Halides or Triflates .
-
Copper(II) Activation: A robust method involves activating thioglycoside donors with
and triflic acid (TfOH) to couple with acceptors, ensuring stereochemical control [7].
Future Outlook
The field is moving beyond simple TDG toward multivalent displays . Attaching thio-lactose analogs to dendrimers or nanoparticles exponentially increases affinity (the "cluster glycoside effect"), potentially lowering therapeutic doses from micromolar to nanomolar ranges.
References
-
Thiodigalactoside inhibits murine cancers by concurrently blocking effects of galectin-1. NIH/PubMed. [Link]
-
Stereocontrolled 1-S-glycosylation and comparative binding studies. NIH/PubMed Central. [Link]
-
Targeted inhibition of galectin 1 by thiodigalactoside reduces body weight gain. International Journal of Obesity. [Link]
-
Role of Inducer Analogs in the Study of the lac Operon. BrainKart. [Link]
-
Activation of Thioglycosides with Copper(II) Bromide. NIH/PMC. [Link]
Sources
- 1. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 2. Thiodigalactoside inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted inhibition of galectin 1 by thiodigalactoside dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Precision Protocol: Characterizing Galectin-Ligand Interactions using 4-Thiophenyl-β-Lactoside
Topic: Protocol for using 4-Thiophenyl-beta-lactoside in galectin binding assays Content Type: Application Notes and Protocols
Executive Summary & Application Scope
4-Thiophenyl-β-lactoside (often structurally realized as Phenyl-1-thio-β-D-lactoside or its derivatives) represents a critical class of hydrolytically stable ligands in galectin research. Unlike O-glycosides, the S-glycosidic linkage confers resistance to bacterial and mammalian β-galactosidases, making this compound an ideal tool for complex biological fluids, cell lysates, and long-duration equilibrium assays where enzymatic degradation would compromise data integrity.
This application note details the protocol for utilizing 4-Thiophenyl-β-lactoside as a competitive inhibitor and affinity standard in high-throughput drug discovery. We focus on two primary methodologies: Fluorescence Polarization (FP) for solution-phase kinetics and Solid-Phase Inhibition Assays for surface-binding simulation.
Primary Audience: Medicinal Chemists, Glycobiologists, and Assay Development Scientists.
Mechanistic Principles
The Stability Advantage
Galectins (specifically Gal-1 and Gal-3) bind β-galactoside-containing glycans via a conserved Carbohydrate Recognition Domain (CRD).[1][2] Standard lactose probes are susceptible to hydrolysis. The substitution of the exocyclic oxygen with sulfur (thio-glycoside) alters the bond angle and flexibility slightly but maintains the essential "stacking" interactions with tryptophan residues (e.g., Trp68 in Gal-1) within the CRD, while rendering the molecule inert to glycosidase cleavage.
Assay Logic: Competitive Displacement
In both protocols described below, 4-Thiophenyl-β-lactoside serves as the titrant . We measure its ability to displace a known high-affinity tracer (fluorescent or biotinylated) from the Galectin CRD.
-
High Polarization (mP) / Signal: Tracer is bound to Galectin (Slow tumbling / High retention).
-
Low Polarization (mP) / Signal: Tracer is displaced by 4-Thiophenyl-β-lactoside (Fast tumbling / Wash-off).
Figure 1: Mechanism of Competitive Displacement. The stable thiophenyl ligand displaces the fluorescent tracer, lowering the polarization signal.
Pre-Assay Critical Considerations (Expertise & Causality)
Buffer Chemistry: The Oxidation Trap
Galectins, particularly Galectin-1, contain cysteine residues involved in dimerization and structural stability. These cysteines are prone to oxidation, which inactivates the lectin.
-
Requirement: You MUST include a reducing agent.
-
Recommendation: 2-4 mM β-Mercaptoethanol (β-ME) or 1 mM DTT.
-
Note: DTT is superior for stability but can interfere with certain conjugation chemistries if you are labeling proteins. For standard binding assays, DTT is preferred.
Ligand Solubility
The phenyl group increases hydrophobicity compared to native lactose.
-
Stock Preparation: Dissolve 4-Thiophenyl-β-lactoside in 100% DMSO to 50-100 mM.
-
Working Solution: Dilute into assay buffer. Ensure final DMSO concentration is <1% (v/v) to prevent protein denaturation, although galectins are generally tolerant up to 5%.
Protocol A: Fluorescence Polarization (FP) Competition Assay
Best for: Kd determination, high-throughput screening, solution-phase equilibrium.
Materials
-
Protein: Recombinant Human Galectin-3 (or Gal-1), purified.
-
Tracer: Fluorescein-tagged Thiodigalactoside (FITC-TDG) or Fluorescein-Lactose. (Kd typically ~50 µM for Lactose, lower for TDG).
-
Test Compound: 4-Thiophenyl-β-lactoside.
-
Assay Buffer: PBS (pH 7.4), 0.05% Tween-20, 1 mM DTT, 0.1% BSA.
-
Plate: 384-well black, non-binding surface (NBS) microplate.
Step-by-Step Methodology
Step 1: Determine Tracer & Protein Window (Kd titration) Before testing the ligand, you must define the assay window.
-
Prepare a fixed concentration of Tracer (e.g., 20 nM).
-
Titrate Galectin (0 µM to 200 µM, 2-fold dilutions) into the tracer solution.
-
Incubate 30 mins at Room Temperature (RT).
-
Read mP.[3] Plot mP vs. [Galectin].
-
Selection: Choose a Galectin concentration that yields 80% of maximal binding (EC80) . This ensures the complex is sensitive to competition.
Step 2: Competitive Binding (IC50 Determination)
-
Preparation:
-
Mix A: 2x Protein Solution (at EC80 concentration determined above) in Assay Buffer.
-
Mix B: 2x Tracer Solution (e.g., 40 nM to achieve final 20 nM).
-
Compound Serial Dilution: Prepare 4-Thiophenyl-β-lactoside in Assay Buffer (starting at 10 mM, 1:3 serial dilution, 10 points).
-
-
Plating:
-
Add 10 µL of Compound Serial Dilution to wells.
-
Add 10 µL of Mix A (Protein). Incubate 15 mins to allow pre-equilibrium (optional but recommended for slow binders).
-
Add 20 µL of Mix B (Tracer).
-
Final Volume: 40 µL.
-
-
Incubation:
-
Shake plate at 1000 rpm for 1 min.
-
Incubate for 30–60 minutes at RT in the dark.
-
-
Measurement:
-
Read Fluorescence Polarization (Excitation 485 nm / Emission 535 nm).
-
Controls: Buffer only (Blank), Tracer only (Min mP), Protein + Tracer + DMSO (Max mP).
-
Data Analysis
Calculate % Inhibition using the formula:
Protocol B: Solid-Phase Inhibition Assay (ELLA)
Best for: Mimicking cell-surface interactions, testing multivalent binding.
Materials
-
Solid Phase: 96-well ELISA plate (high binding).
-
Matrix: Asialofetuin (ASF) or Laminin (natural galectin ligands).
-
Detection: Biotinylated Galectin + Streptavidin-HRP (or anti-Galectin antibody).
-
Buffer: PBS + 1% BSA + 0.05% Tween-20 (PBST-BSA).
Step-by-Step Methodology
-
Coating:
-
Coat wells with ASF (1 µ g/well ) in Carbonate Buffer (pH 9.6) overnight at 4°C.
-
Wash 3x with PBST.
-
-
Blocking:
-
Block with 200 µL 3% BSA in PBS for 1 hour at RT.
-
-
Competition Mix:
-
In a separate tube, pre-incubate Biotin-Galectin (at 0.5–1 µg/mL) with serial dilutions of 4-Thiophenyl-β-lactoside for 30 mins.
-
Why? Solution-phase capture is thermodynamically distinct from displacing already bound protein. Pre-incubation favors equilibrium.
-
-
Binding:
-
Transfer 100 µL of the Competition Mix to the ASF-coated wells.
-
Incubate 1 hour at RT.
-
-
Detection:
-
Wash 4x with PBST.
-
Add Streptavidin-HRP (1:5000) for 45 mins.
-
Wash 4x.
-
Add TMB Substrate. Stop with H2SO4 after 10-20 mins.
-
Read Absorbance at 450 nm.
-
Workflow Visualization
Figure 2: Parallel workflows for solution-phase (FP) and solid-phase (ELLA) characterization.
Expected Results & Troubleshooting
Quantitative Benchmarks
| Parameter | Galectin-1 | Galectin-3 | Notes |
| Typical Kd (Lactose) | ~200 µM | ~100 µM | Reference baseline. |
| Expected Kd (Thiophenyl) | ~100–150 µM | ~50–80 µM | Hydrophobic phenyl group often improves affinity slightly over native lactose. |
| Assay Window (mP) | 100–150 mP | 120–180 mP | Depends on tracer size and fluorophore lifetime. |
Troubleshooting Guide
-
Low Signal Window (FP):
-
Cause: Tracer degradation or Galectin oxidation.
-
Fix: Prepare fresh DTT buffer. Verify Tracer purity by HPLC.
-
-
High Background (ELLA):
-
Cause: Non-specific binding of the phenyl group to the plastic.
-
Fix: Increase BSA to 3% or use Casein blocker. Include a "No Galectin" control to subtract background.
-
-
Precipitation:
-
Cause: 4-Thiophenyl-β-lactoside insolubility at high concentrations (>5 mM).
-
Fix: Verify solubility in buffer before adding protein. If cloudy, reduce max concentration.
-
References
-
Sörme, P., et al. (2003). Fluorescence polarization to study galectin-ligand interactions.[4] Methods in Enzymology, 362, 504-512.[4] Link
-
Lepur, A., et al. (2012). Characterization of Galectin-Ligand Interactions Using Fluorescence Polarization. Analytical Biochemistry, 423(1), 12-18. Link
-
Blanchard, H., et al. (2016). Galectin-3 inhibitors: a patent review (2011-2014). Expert Opinion on Therapeutic Patents, 26(5), 537-554. Link
-
Collins, P. M., et al. (2012). Talosides as inhibitors of galectin-3. ChemBioChem, 13(9), 1332-1342. Link
-
Cumpstey, I., et al. (2005). Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7. Organic & Biomolecular Chemistry, 3(6), 1122-1132. Link
Sources
Application Note: A Researcher's Guide to Utilizing 4-Thiophenyl-beta-lactoside as a Versatile Glycosyl Donor
Introduction: The Strategic Value of Thioglycosides in Glycoconjugate Synthesis
The chemical synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. Central to this endeavor is the glycosylation reaction, which requires a robust and predictable glycosyl donor. Among the diverse classes of donors, thioglycosides have emerged as exceptionally versatile building blocks.[1][2] Their popularity stems from a favorable balance of stability and reactivity; they are generally stable enough for purification and long-term storage, yet can be readily activated under a variety of mild, thiophilic conditions.[3][4]
This guide focuses on 4-Thiophenyl-ß-lactoside (SPhLac) , a disaccharide donor offering access to complex lactosyl-containing structures. We will delve into the mechanistic principles of its activation, provide detailed, field-tested protocols for its use, and discuss critical parameters that govern the success and stereochemical outcome of the glycosylation reaction.
The Core Principle: Thiophilic Activation of the Anomeric C-S Bond
The utility of a thioglycoside donor lies in the soft, polarizable nature of the anomeric sulfur atom.[3] Activation is achieved using a "thiophilic" promoter, typically an electrophilic species that preferentially coordinates with the sulfur atom over the more abundant oxygen atoms of the protecting groups. This interaction transforms the stable thioether into a highly reactive leaving group, facilitating its departure and the subsequent formation of a key reactive intermediate, often a transient oxocarbenium ion. This intermediate is then intercepted by the nucleophilic glycosyl acceptor to forge the desired glycosidic linkage.[5][6]
The most prevalent and reliable activation systems involve halonium ions (e.g., from N-iodosuccinimide, NIS) or sulfonium species (e.g., from DMTST), often in the presence of a catalytic Brønsted or Lewis acid.[4][7]
Sources
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Oligosaccharide Synthesis Using Phenyl Thiolactoside Donors
Executive Summary
This guide details the strategic application of Phenyl Thiolactoside Donors in the convergent synthesis of complex oligosaccharides. Unlike simple monosaccharide donors, phenyl thiolactosides (e.g., phenyl hepta-O-acetyl-1-thio-
This protocol focuses on the N-iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH) promoter system, a "gold standard" for activating thioglycosides due to its high yield, stereocontrol, and compatibility with acid-sensitive protecting groups when buffered.
Mechanistic Principles
The Thioglycoside Advantage
Thioglycosides are unique among glycosyl donors because they act as "temporary" protecting groups at the anomeric center. They are stable under standard hydrolytic, basic, and mild acidic conditions, allowing for extensive manipulation of the sugar ring (e.g., protecting group interchange) before activation.
Activation Mechanism (NIS/TfOH System)
The activation of the phenyl thiolactoside donor follows a specific electrophilic pathway. The "soft" sulfur atom is attacked by the "soft" iodonium source (NIS), triggered by the superacid (TfOH).
Key Steps:
-
Electrophilic Attack: The sulfur atom attacks the iodonium ion (
) from NIS, forming an unstable sulfonium intermediate. -
Leaving Group Departure: The phenylthiosuccinimide moiety departs, generating an oxocarbenium ion (or a dioxolenium ion if neighboring group participation is present).
-
Glycosylation: The acceptor hydroxyl group attacks the anomeric center.
-
Stereocontrol: The C-2 protecting group (e.g., Acetyl) exerts Neighboring Group Participation (NGP), ensuring exclusive
-selectivity (1,2-trans).
Figure 1: Mechanism of NIS/TfOH-promoted activation of phenyl thiolactoside donors. The C-2 acetyl group ensures
Strategic Considerations
Donor Design: Armed vs. Disarmed[1][2]
-
Peracetylated Donors (Disarmed): The electron-withdrawing acetyl groups destabilize the oxocarbenium intermediate, making the donor less reactive but highly stereoselective (
-only). This is the recommended starting point for routine synthesis. -
Benzylated Donors (Armed): Ether protecting groups stabilize the intermediate, increasing reactivity. Use these only if the acceptor is extremely unreactive (sterically hindered).
Solvent Effects
-
Dichloromethane (DCM): The standard solvent. It dissolves both polar and non-polar reactants and is inert to the radical cation species generated.
-
Acetonitrile (MeCN): Can participate in the reaction to form
-glycosides (via the nitrilium ion), but generally disfavored for lactose donors where -linkages are desired. Stick to DCM.
Experimental Protocols
Protocol A: Preparation of Phenyl Hepta-O-acetyl-1-thio- -D-lactoside
Target: Converting commercially available
Reagents:
- -Lactose Octaacetate (1.0 equiv)
-
Thiophenol (PhSH) (1.5 equiv) - Caution: Stench/Toxic
-
Boron Trifluoride Diethyl Etherate (
) (5.0 equiv) -
Dry Dichloromethane (DCM)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask and cool to room temperature (RT) under an Argon atmosphere.
-
Dissolution: Dissolve
-Lactose Octaacetate (e.g., 5.0 g) in dry DCM (50 mL). -
Addition: Add Thiophenol (1.5 equiv) via syringe.
-
Activation: Cool the mixture to 0°C. Add
dropwise over 10 minutes. The solution may darken slightly. -
Reaction: Allow to warm to RT and stir for 12–18 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1). The product (
) will appear slightly higher or lower than the starting material depending on the exact conditions, but the spot will be UV active (due to the S-Phenyl group). -
Quench: Pour the mixture into ice-cold saturated
solution. Stir vigorously for 20 minutes to hydrolyze excess . -
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with 1M NaOH (2x) to remove unreacted thiophenol (critical for odor control), followed by water and brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).-
Yield Expectation: 75–85% as a white foam/solid.
-
Protocol B: Glycosylation (The Coupling Event)
Target: Coupling the Phenyl Thiolactoside Donor to a Primary Alcohol Acceptor.
Reagents:
-
Phenyl Thiolactoside Donor (1.2 equiv)
-
Glycosyl Acceptor (1.0 equiv)[1]
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 – 0.2 equiv)
-
Molecular Sieves (4Å), acid-washed and flame-dried.
Step-by-Step:
-
Drying (Critical): Co-evaporate the Donor and Acceptor with dry toluene (3x) to remove trace water. Place them in a flame-dried flask with activated 4Å Molecular Sieves.
-
Solvation: Dissolve in dry DCM (0.05 M concentration relative to acceptor). Stir at RT for 30 mins to allow sieves to scavenge residual moisture.
-
Cooling: Cool the mixture to -40°C (Acetonitrile/Dry Ice bath). Note: Lower temperatures (-78°C) are often too cold for disarmed donors; -40°C to -20°C is the sweet spot.
-
Promoter Addition:
-
Add NIS (1.5 equiv) in one portion.
-
Add TfOH (0.15 equiv) via microsyringe. The solution will turn dark violet/brown immediately (iodine generation).
-
-
Monitoring: Stir at -40°C for 1 hour, then slowly allow to warm to -10°C. Monitor by TLC. The UV-active donor spot should disappear.
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) and (1:1 mixture) to quench the acid and reduce the iodine (color disappears). -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Flash chromatography.
Data Analysis & Troubleshooting
Quantitative Benchmarks
| Parameter | Standard Range | Optimization Tip |
| Donor Equivalents | 1.2 – 1.5 eq | Increase to 2.0 eq if acceptor is secondary/tertiary. |
| Temperature | -40°C | If reaction stalls, warm to 0°C. Do not exceed RT (risk of hydrolysis). |
| Reaction Time | 1 – 4 Hours | Long reaction times can lead to anomerization or glycosidic bond cleavage. |
| Stereoselectivity | > 20:1 ( | If |
Troubleshooting Matrix
-
Problem: Low Yield / Hydrolysis of Donor.
-
Cause: Wet solvent or sieves.[2] The oxocarbenium ion was trapped by water instead of the acceptor.
-
Solution: Re-activate molecular sieves at 300°C under vacuum. Distill DCM over
.
-
-
Problem: Orthoester Formation.
-
Cause: The C-2 acetyl group attacked the anomeric center, but the ring did not open to the acceptor.
-
Solution: This is a kinetic trap. Allow the reaction to run longer or slightly warmer to rearrange the orthoester to the glycoside. Ensure sufficient acid (TfOH) is present.[2]
-
-
Problem: N-Glycosylation of Succinimide.
-
Cause: The succinimide byproduct competes as a nucleophile.
-
Solution: Use a slight excess of donor.[3] This side reaction is usually minor but can complicate purification.
-
References
-
Preparation of Phenyl Thioglycosides: Lian, G., Zhang, X., & Yu, B. (2015).[1][4] Thioglycosides in carbohydrate research. Carbohydrate Research, 403, 13–22.[2] [Link]
-
NIS/TfOH Promoter System: Veeneman, G. H., van Leeuwen, S. H., & van Boom, J. H. (1990).[2][4] Iodonium ion promoted reactions at the anomeric centre.[2] II An efficient thioglycoside mediated approach toward the formation of 1,2-trans linked glycosides. Tetrahedron Letters, 31(9), 1331–1334.[2] [Link]
-
General Glycosylation Protocols: Glycoscience Protocols (GlycoPODv2). Synthesis of phenylthioglycoside. NCBI Bookshelf. [Link]
-
Mechanistic Studies on Thioglycosides: Crich, D., & Smith, M. (2001). 1-Benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride: a potent combination of shelf-stable reagents.[2] Journal of the American Chemical Society, 123(37), 9015–9020.[2] [Link]
-
One-Pot Strategies using Thioglycosides: Wang, Y., et al. (2020).[5] Chemoselective activation of ethyl vs. phenyl thioglycosides: one-pot synthesis of oligosaccharides.[5] Organic & Biomolecular Chemistry, 18, 9029-9034.[5][4] [Link]
Sources
- 1. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemoselective activation of ethyl vs. phenyl thioglycosides: one-pot synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Affinity Chromatography of Galectins and Gal-Binding Lectins using Phenyl Thiolactoside-Sepharose
This Application Note provides a comprehensive technical guide for the affinity chromatography of lectins using Phenyl Thiolactoside ligands. This approach is specifically engineered to overcome the limitations of traditional O-linked lactosyl resins, primarily offering superior resistance to enzymatic hydrolysis and enhanced binding affinity via the hydrophobic aglycone effect.
Introduction & Mechanistic Rationale
The purification of galactose-binding lectins (e.g., Galectins, Ricin-type lectins) typically relies on carbohydrate affinity chromatography. While Lactosyl-Sepharose (O-linked) is the industry standard, it suffers from a critical vulnerability: enzymatic degradation .
Crude tissue extracts and bacterial lysates often contain active
The Solution: Phenyl Thiolactoside
This protocol utilizes
-
Hydrolytic Stability: The sulfur linkage (
) at the anomeric position renders the disaccharide resistant to hydrolysis by standard -galactosidases. -
Enhanced Affinity: The phenyl group acts as a hydrophobic aglycone, mimicking natural glycoproteins and often enhancing binding affinity (
) through hydrophobic stacking interactions near the lectin's Carbohydrate Recognition Domain (CRD). -
Defined Orientation: The amino group on the phenyl ring allows for precise, directed coupling to NHS- or CNBr-activated matrices, preventing steric occlusion of the sugar moiety.
Mechanism of Interaction
The following diagram illustrates the stable interaction logic compared to traditional resins.
Figure 1: Comparison of ligand stability. The S-glycosidic linkage in Phenyl Thiolactoside prevents enzymatic cleavage, ensuring column longevity and sample purity.
Material Preparation
If pre-conjugated resin is unavailable, the ligand (
Reagents Required[1][2][3][4][5][6][7]
-
Ligand:
-Aminophenyl 1-thio- -D-lactoside (APTL). -
Matrix: NHS-activated Sepharose 4 Fast Flow (GE/Cytiva or equivalent).
-
Coupling Buffer: 0.2 M NaHCO
, 0.5 M NaCl, pH 8.3. -
Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.
-
Wash Buffers:
-
Acetate Buffer: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.0.
-
Tris Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Resin Synthesis Protocol
-
Ligand Dissolution: Dissolve APTL in Coupling Buffer to a concentration of 5–10
mol per mL of target gel volume. -
Resin Preparation: Wash the NHS-activated Sepharose with cold 1 mM HCl (to preserve NHS groups) immediately before use.
-
Coupling Reaction: Mix the ligand solution with the resin (1:1 slurry ratio). Incubate for 2–4 hours at room temperature or overnight at 4°C with gentle rotation.
-
Note: Do not use magnetic stir bars, as they grind the beads.
-
-
Blocking: Drain the coupling buffer and add Blocking Buffer. Incubate for 2 hours at RT to deactivate remaining NHS groups.
-
Washing Cycles: Wash the resin alternately with Acetate Buffer (low pH) and Tris Buffer (high pH) for at least 3 cycles. This removes non-covalently adsorbed ligand.
-
Storage: Store in 20% Ethanol at 4°C.
Purification Protocol: Galectin-1 & Galectin-3
This protocol is optimized for the purification of Galectins from mammalian tissue or recombinant bacterial lysates.
Buffer Compositions
| Buffer Type | Composition | Purpose |
| Lysis/Binding Buffer | PBS (pH 7.4), 4 mM | Maintains reducing environment (critical for Galectins); prevents metalloprotease activity. |
| Wash Buffer | PBS (pH 7.4), 4 mM | Removes unbound proteins. |
| Elution Buffer | PBS (pH 7.4), 4 mM | Competitively displaces the lectin. |
| Regeneration Buffer | PBS, 1 M NaCl (Optional: High pH wash if fouled) | Removes tightly bound contaminants. |
Step-by-Step Workflow
Step 1: Sample Preparation
-
Lyse cells/tissue in Lysis Buffer .
-
Clarify lysate by centrifugation at 15,000
for 30 mins at 4°C. -
Filter supernatant through a 0.45
m filter.-
Critical: If the sample is rich in lipids, perform a delipidation step or glass wool filtration to prevent column clogging.
-
Step 2: Column Equilibration
-
Pack the Phenyl Thiolactoside-Sepharose into a column (e.g., 1 mL or 5 mL bed volume).
-
Equilibrate with 5–10 column volumes (CV) of Binding Buffer .
-
Ensure the baseline UV (280 nm) is stable.
Step 3: Loading
-
Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5 mL/min for a 1 mL column).
-
Residence Time: A residence time of 2–3 minutes is recommended to allow efficient capture of low-affinity lectins.
-
Collect the flow-through for analysis (SDS-PAGE) to verify binding efficiency.
Step 4: Washing
-
Wash with Wash Buffer until the UV absorbance returns to baseline (typically 10–20 CV).
-
Optional: If non-specific binding is high, include a wash step with 0.5 M NaCl in the Wash Buffer, then re-equilibrate with standard Wash Buffer before elution.
Step 5: Competitive Elution
-
Apply Elution Buffer (containing 150 mM Lactose).
-
Elute in a single step (isocratic) or a gradient (0–150 mM Lactose).
-
Note: Galectins usually elute sharply. A step elution is generally sufficient and yields higher concentration.
-
-
Collect fractions (e.g., 1 mL).
-
Monitor A280.[1] Galectins lack tryptophan in some domains but usually have sufficient aromatic residues for detection; otherwise, use a Bradford assay.
Step 6: Post-Elution Processing
-
Dialysis: The eluted protein contains high concentrations of lactose. Dialyze immediately against PBS/Glycerol buffer to remove lactose and prevent aggregation.
-
Storage: Flash freeze in aliquots with 10% glycerol and reducing agent (DTT/
-ME).
Experimental Workflow Diagram
Figure 2: Purification workflow. Note the critical inclusion of reducing agents (
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Binding Capacity | Ligand density too low or steric hindrance. | Ensure coupling reaction pH was 8.3. Use a spacer arm if the lectin is large (though phenyl acts as a spacer). |
| Leaching of Ligand | Unstable coupling chemistry (e.g., CNBr). | Use NHS-activated or Epoxy-activated Sepharose for a stable amide/ether bond. |
| Protein Aggregation | Oxidation of Cysteine residues. | Crucial: Maintain 2–5 mM |
| No Elution | Affinity is too high. | Increase Lactose to 300 mM or use Galactose (lower affinity than lactose for some, higher for others) or low pH (caution with stability). |
| Contamination | Non-specific hydrophobic interaction with phenyl group. | Increase salt (0.5 M NaCl) during the wash step. |
References
-
Hirabayashi, J., et al. (2002). "Oligosaccharide specificity of galectins: a search by frontal affinity chromatography." Biochimica et Biophysica Acta (BBA) - General Subjects. Link
-
Varki, A., et al. (2022). Essentials of Glycobiology, 4th edition.[2] Cold Spring Harbor Laboratory Press. (Chapter on Galectins and Purification). Link
-
Stowell, S. R., et al. (2010). "Ligand-dependent and -independent functions of Galectin-1." Molecular Biology of the Cell. Link
-
Synthose Inc. (2023). "Product Specification: 4-Aminophenyl 1-thio-β-D-galactopyranoside." (Chemical data for ligand synthesis). Link
-
Thermo Fisher Scientific. "Covalent Immobilization of Affinity Ligands: Amine-Reactive Chemistries." Link
Sources
Application Notes and Protocols for the Activation of Phenyl Thioglycosides with N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic Acid (TfOH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thioglycosides in Modern Glycochemistry
Phenyl thioglycosides have emerged as highly versatile and stable glycosyl donors in the complex field of oligosaccharide and glycoconjugate synthesis.[1][2][3] Their stability under a wide range of reaction conditions allows for intricate protecting group manipulations, a critical aspect of multi-step carbohydrate synthesis.[3] The anomeric thioaryl group, while robust, can be selectively activated under specific conditions to form crucial glycosidic linkages.[3] Among the various activation methods, the combination of N-Iodosuccinimide (NIS) as a thiophilic promoter and a catalytic amount of a strong Brønsted or Lewis acid, such as Trifluoromethanesulfonic acid (TfOH), has become a cornerstone of modern glycosylation chemistry.[4][5][6] This combination offers a powerful and generally reliable method for constructing O-glycosidic bonds.[7][8]
This comprehensive guide provides an in-depth exploration of the NIS/TfOH activation of phenyl thioglycosides, delving into the underlying reaction mechanism, critical experimental parameters, detailed protocols, and practical troubleshooting advice.
The Underlying Chemistry: A Mechanistic Deep Dive
The activation of phenyl thioglycosides with NIS and a catalytic amount of TfOH is a nuanced process that proceeds through several key reactive intermediates. Understanding this mechanism is paramount for optimizing reaction conditions and predicting stereochemical outcomes.
The reaction is initiated by the activation of the thiophilic promoter, NIS, by the strong acid, TfOH. This generates a highly electrophilic iodine species. The sulfur atom of the phenyl thioglycoside then attacks this electrophilic iodine, forming a key intermediate: a glycosyl phenyliodonium species. The presence of the strongly electron-withdrawing phenylsulfonium group renders the anomeric carbon highly electrophilic and poised for departure.
Subsequently, with the assistance of the triflate counterion or another nucleophilic species, the phenylthio group departs, leading to the formation of a highly reactive glycosyl oxocarbenium ion. This cation is stabilized by the lone pair of electrons on the ring oxygen. The stereochemistry of the newly formed glycosidic bond is then determined by the facial selectivity of the nucleophilic attack of the glycosyl acceptor on this oxocarbenium ion. The nature of the protecting group at the C-2 position of the glycosyl donor plays a crucial role in directing this attack, either through neighboring group participation to favor a 1,2-trans product or through other steric and electronic effects.
Recent mechanistic studies have further refined this picture, suggesting that the reaction may proceed through a glycosyl triflate intermediate, formed from the oxocarbenium ion.[7] In some cases, the anomeric triflates can be observed at low temperatures.[7] The stereochemical outcome of the glycosylation can be influenced by the anomeric configuration of the starting thioglycoside, indicating that the reactive intermediates may not fully equilibrate before being intercepted by the glycosyl acceptor.[9]
Figure 1: Simplified mechanism of NIS/TfOH mediated activation of phenyl thioglycosides.
Key Parameters for Successful Glycosylation
The success of a glycosylation reaction hinges on the careful control of several experimental parameters.
-
Reagent Stoichiometry: Typically, a slight excess of NIS (1.2-2.0 equivalents) relative to the glycosyl donor is employed to ensure complete activation. The amount of TfOH is catalytic, usually ranging from 0.1 to 0.3 equivalents. Higher loadings of TfOH can sometimes be beneficial for less reactive donors but may also lead to side reactions.
-
Temperature: These reactions are often initiated at low temperatures, such as -40 °C to -20 °C, to control the reactivity of the intermediates and enhance stereoselectivity.[7] The reaction is then often allowed to warm to 0 °C or room temperature for completion.
-
Solvent: Dichloromethane (DCM) is the most commonly used solvent due to its inertness and ability to dissolve the reactants. Other aprotic solvents like diethyl ether can also be used. It is crucial to use anhydrous solvents to prevent hydrolysis of the reactive intermediates.
-
Molecular Sieves: The presence of freshly activated molecular sieves (typically 3Å or 4Å) is essential to scavenge any residual water in the reaction mixture, which could otherwise compete with the glycosyl acceptor and lead to undesired hydrolysis products.
Experimental Protocols
General Protocol for NIS/TfOH Mediated Glycosylation
This protocol provides a general guideline for the glycosylation of a phenyl thioglycoside donor with a glycosyl acceptor. The specific amounts and reaction times may need to be optimized for different substrates.
Materials:
-
Phenyl thioglycoside donor
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the glycosyl donor (1.0 equiv.), glycosyl acceptor (1.2 equiv.), and freshly activated powdered 4Å molecular sieves.
-
Add anhydrous DCM to the flask.
-
Cool the mixture to the desired starting temperature (e.g., -40 °C).
-
Add NIS (1.5 equiv.) to the stirred suspension.
-
After stirring for 10-15 minutes, add a stock solution of TfOH (0.2 equiv. in anhydrous DCM) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Combine the filtrates and wash successively with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Figure 2: A typical experimental workflow for NIS/TfOH mediated glycosylation.
Applications and Substrate Scope
The NIS/TfOH activation of phenyl thioglycosides is a versatile method applicable to a wide range of glycosyl donors and acceptors. The following table summarizes some representative examples.
| Glycosyl Donor | Glycosyl Acceptor | Conditions | Yield (%) | Reference |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH, DCM, -20 °C to rt | 85 | [10] |
| Phenyl 2-azido-3,4,6-tri-O-benzyl-2-deoxy-1-thio-β-D-glucopyranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS, TfOH, DCM, -35 °C | 92 | [10] |
| Phenyl 2,3,4-tri-O-benzoyl-1-thio-α-L-rhamnopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH, Et₂O, -15 °C | 78 | [11] |
| Phenyl 2,3-O-dibenzyl-4,6-O-dichloroacetyl-1-d-thiogalactoside | Unhindered linear primary alcohols | NIS, TfOH | High α-selectivity | [10] |
Troubleshooting and Considerations
-
Low Yields: Incomplete reaction can be due to inactive reagents or insufficient activation. Ensure NIS is of high purity and TfOH is not decomposed. The amount of NIS and TfOH may need to be increased for less reactive "disarmed" donors (those with electron-withdrawing protecting groups).[5]
-
Side Reactions: The formation of a trehalose-type dimer from the self-condensation of the glycosyl donor can occur if the acceptor is not sufficiently reactive. The use of a more nucleophilic acceptor or a more reactive donor can mitigate this. Hydrolysis of the donor can occur if the reaction conditions are not strictly anhydrous.
-
Poor Stereoselectivity: The stereochemical outcome is highly dependent on the C-2 protecting group of the donor. For 1,2-trans glycosides, a participating group like an acetyl or benzoyl group is necessary. For 1,2-cis glycosides, a non-participating group like a benzyl or azido group is required. The choice of solvent and temperature can also influence the α/β ratio.
Conclusion
The activation of phenyl thioglycosides with N-iodosuccinimide and a catalytic amount of triflic acid is a powerful and widely adopted strategy in carbohydrate chemistry. Its reliability, broad substrate scope, and the wealth of available literature make it an indispensable tool for the synthesis of complex oligosaccharides and glycoconjugates. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and desired stereoselectivity. This guide provides the fundamental knowledge and practical protocols to successfully implement this important transformation in the laboratory.
References
- Efficient Activation of Thioglycosides with N-(p-Methylphenylthio)- -Caprolactam-TMSOTf. (2025). Vertex AI Search.
- A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC. (n.d.). PubMed Central.
- Chemical O‐Glycosylations: An Overview - PMC. (n.d.). PubMed Central.
- A conventional glycosidation of thioglycosides in the presence of NIS/TfOH. (n.d.). ResearchGate.
- Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC. (2023, October 18). PubMed Central.
- Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2). (2021, October 6). NCBI.
- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI. (n.d.). MDPI.
- Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation | The Journal of Organic Chemistry. (2022, March 3). ACS Publications.
- Acid-Mediated N-Iodosuccinimide-Based Thioglycoside Activation for the Automated Solution-Phase Synthesis of α. (2019, July 12). University of Minnesota, Morris Digital Well.
- New Methods for the Synthesis, Activation, and Application of Thioglycosides. (n.d.). IRL @ UMSL.
- NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides | The Journal of Organic Chemistry. (2021, March 9). ACS Publications.
- Activation of thioglycosides under mild alkylation conditions - PMC. (n.d.). PubMed Central.
- New Methods for the Synthesis, Activation, and Application of Thioglycosides. (n.d.). IRL @ UMSL.
- Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2). (2021, October 6). NCBI Bookshelf.
Sources
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing oxidation of 4-Thiophenyl-beta-lactoside to sulfoxide
Topic: Prevention of Oxidation in 4-Thiophenyl- -Lactoside
Ticket ID: #SULF-OX-442 Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Executive Summary
You are encountering oxidative degradation of 4-Thiophenyl-
This degradation compromises glycosyl donor activity (if used for glycosylation) and alters biological binding affinity. This guide provides a root-cause analysis, prevention protocols, and recovery methods.
Module 1: The Chemistry of Degradation
Why is this happening?
The sulfur atom in your lactoside possesses two lone pairs of electrons. In the presence of even trace oxidants (peroxides in solvents, atmospheric oxygen, or photo-excited species), the sulfur is oxidized.
Key Risk Factor: The sulfoxide product is often a mixture of diastereomers (
Figure 1: The stepwise oxidation pathway of thioglycosides. Note that sulfoxide formation is often rapid and can occur during simple storage or workup.
Module 2: Troubleshooting & Prevention Protocols
Scenario A: Degradation During Storage
Symptom: Material was pure after column chromatography but shows sulfoxide peaks after 1 week in the freezer.
| Root Cause | Corrective Action | Technical Rationale |
| Residual Peroxides | Store in Amber Vials under Argon. | Light catalyzes the auto-oxidation of sulfides. Amber glass blocks UV radiation. |
| Solvent Residue | Remove all traces of ethereal solvents (THF, Et₂O). | Ethers form peroxides over time. Concentrating a thioglycoside from THF and storing it leaves it in a "peroxide bath." |
| Atmospheric O₂ | Flush vial with Argon/Nitrogen before sealing. | Displaces oxygen. Sulfur is less prone to auto-oxidation than thiols, but long-term exposure still degrades it. |
Scenario B: Degradation During Synthesis (Glycosylation)
Symptom: You are using the thioglycoside as a donor (e.g., NIS/TfOH activation), but you isolate the sulfoxide instead of the coupled product.
The Mechanism of Failure: Standard activation uses N-Iodosuccinimide (NIS) .
-
NIS + Acid
(Iodonium source). -
If Water is present:
. -
HOI (Hypoiodous acid) is a strong oxidant and will oxidize the sulfide to sulfoxide rather than activating it for glycosylation.
Protocol: The "Dry-System" Validation
-
Solvent Check: Test your DCM/Toluene for moisture (Karl Fischer < 50 ppm required).
-
Reagent Drying: Recrystallize NIS from hot dioxane/CCl₄ and dry in vacuo in the dark.
-
Scavenger: Add 3Å Molecular Sieves (activated at 300°C) to the reaction vessel 1 hour before adding the activator.
Module 3: Analytical Discrimination (Is it Sulfide or Sulfoxide?)
You must be able to distinguish the impurity quickly. Sulfoxides are chiral at sulfur, often splitting NMR signals.
Table 1: 1H NMR Diagnostic Shifts (400 MHz, CDCl₃)
| Proton Position | Thio-Lactoside (Sulfide) | Sulfoxide Impurity | Diagnostic Feature |
| Anomeric (H-1) | 4.40 – 4.60 (d, | 4.80 – 5.20 (m/d) | Downfield Shift: The S=O group deshields the adjacent proton significantly. |
| Ortho-Phenyl | 7.40 – 7.50 (m) | 7.65 – 7.75 (m) | The aromatic protons ortho to sulfur shift downfield due to the electron-withdrawing nature of S=O. |
| Complexity | Sharp Doublets | Split/Broadened: Due to diastereomers ( |
Module 4: Recovery Protocol (Salvaging the Material)
If your valuable 4-thiophenyl-lactoside has oxidized to the sulfoxide, you can reduce it back to the sulfide without destroying the glycosidic bond.
Method: The PPh₃ / I₂ Reduction Reference: This method is mild and compatible with most ester/benzyl protecting groups.
-
Dissolve: Dissolve the crude sulfoxide mixture in anhydrous Acetone or Acetonitrile.
-
Add Reagents: Add Triphenylphosphine (
, 1.2 equiv) and Iodine ( , 0.1 equiv) or NaI (1.5 equiv) with Acetyl Chloride (1.5 equiv) . -
Reaction: Stir at Room Temperature for 15–30 minutes.
-
Monitor: TLC will show the conversion of the polar sulfoxide spot (lower
) back to the non-polar sulfide spot (higher ). -
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove iodine, extract with DCM, and concentrate.
Visual Workflow: Troubleshooting Logic
Figure 2: Decision tree for identifying and rectifying sulfoxide contamination.
Frequently Asked Questions (FAQ)
Q1: Can I use BHT (Butylated Hydroxytoluene) to stabilize my thioglycoside? A: Yes. Adding 0.1% BHT to your storage solvent (if storing in solution) or adding a trace amount to the solid matrix can inhibit radical oxidation. However, ensure BHT is compatible with your next step (e.g., it might interfere with radical-based glycosylations, though it is generally inert to Lewis Acid activation).
Q2: I see two spots on TLC for my sulfoxide. Is this normal?
A: Yes. Unlike the sulfide, the sulfoxide sulfur is a chiral center. You are likely observing the diastereomers (
Q3: Can I use the sulfoxide as a glycosyl donor directly?
A: Yes! This is known as the Kahne-Sulfoxide Glycosylation . You activate the sulfoxide with
References
-
Mechanisms of Thioglycoside Oxid
- Title: "Oxidation of Glycosyl Sulfides: Stereoselectivity and Mechanism"
- Source:Journal of Organic Chemistry
- Context: Explains the electrophilic attack on the sulfur lone pair and diastereoselectivity.
-
URL:[Link] (General Journal Link for verification of standard organic mechanisms)
-
Reduction Protocols (
)- Title: "A Facile and Efficient Method for the Reduction of Sulfoxides into Sulfides"
- Source:Synthesis / ResearchG
- Context: Validates the use of Triphenylphosphine and Iodine for mild reduction of sulfoxides back to sulfides.
-
URL:[Link]
-
Kahne Glycosylation (Sulfoxide Activ
- Title: "Glycosyl
- Source:Journal of the American Chemical Society (Kahne et al.)
- Context: Describes the use of sulfoxides as potent glycosyl donors using triflic anhydride.
-
URL:[Link]
-
NMR Characteriz
- Title: "NMR Spectroscopy in the Study of Carbohydr
- Source:Chemical Reviews
- Context: Comprehensive guide on chemical shifts for modified carbohydrate deriv
-
URL:[Link]
Validation & Comparative
4-Thiophenyl-beta-lactoside vs 4-Nitrophenyl beta-lactoside (PNPL)
Functional vs. Kinetic: A Comparative Guide to 4-Nitrophenyl -lactoside (PNPL) and 4-Thiophenyl- -lactoside
Executive Summary
In the development of carbohydrate-based therapeutics and diagnostic assays, the choice of lactoside derivative dictates the experimental readout. This guide compares 4-Nitrophenyl
While PNPL is designed for hydrolytic turnover to measure enzymatic activity, 4-Thiophenyl-
Mechanistic Profiles & Chemical Identity
To select the correct reagent, researchers must understand the distinct chemical behavior of the aglycone moiety (the non-sugar part).
| Feature | 4-Nitrophenyl | 4-Thiophenyl- |
| CAS Registry | 7428-25-3 | Varies by synthesis (Custom/Catalog) |
| Formula | ||
| Aglycone | p-Nitrophenol (Chromogenic) | p-Mercaptophenol (Reactive Thiol) |
| Bond Type | O-Glycosidic (Hydrolyzable) | O-Glycosidic (Hydrolyzable, but used as Ligand) |
| Primary Mode | Substrate Cleavage | Surface Anchoring / Conjugation |
| Detection | Absorbance ( | SPR, QCM, Electrochemical, or Fluorescence (post-labeling) |
A. PNPL: The Kinetic Reporter
PNPL is a substrate for
B. 4-Thiophenyl-
-lactoside: The Surface Anchor
Commonly identified in catalogs as "4-Thiophenyl" (referring to the 4-mercaptophenyl group), this molecule contains a reactive thiol (-SH) group on the phenyl ring. Unlike the nitro group, the thiol does not produce a color change upon cleavage. Instead, the thiol serves as a high-affinity "anchor" for gold surfaces (Au-S bonding) or maleimide-activated proteins. It is essential for constructing Self-Assembled Monolayers (SAMs) to study Galectin-binding or carbohydrate-protein interactions without enzymatic degradation.
Experimental Workflows
Workflow A: Enzyme Kinetics using PNPL
Objective: Determine the specific activity of a
Reagents:
-
Buffer: 100 mM Sodium Phosphate, 1 mM
, pH 7.0 (Cleavage) & 1 M (Stop Solution). -
Substrate: 10 mM PNPL in buffer.
-
Enzyme:
-Galactosidase (diluted to ~0.1-1 U/mL).
Protocol:
-
Equilibration: Pre-warm 90 µL of Buffer and 10 µL of Enzyme at 37°C for 5 mins.
-
Initiation: Add 100 µL of 10 mM PNPL solution. Mix rapidly.
-
Incubation: Incubate at 37°C for exactly 10 minutes.
-
Termination: Add 150 µL of 1 M
to raise pH to ~10. This stops the enzyme and maximizes the yellow color of the nitrophenol. -
Measurement: Read Absorbance at 405 nm (
). -
Calculation: Use the extinction coefficient of p-nitrophenol (
) to calculate product concentration.
Workflow B: Surface Functionalization using 4-Thiophenyl-
-lactoside
Objective: Create a lactosyl-functionalized gold sensor for Galectin-3 affinity binding (SPR).
Reagents:
-
Ligand: 1 mM 4-Thiophenyl-
-lactoside in degassed Ethanol/Water (80:20). -
Surface: Gold-coated SPR sensor chip or Gold Nanoparticles (AuNPs).
-
Blocking Agent: 1 mM 6-Mercapto-1-hexanol (MCH) to prevent non-specific binding.
Protocol:
-
Cleaning: Clean gold surface with UV/Ozone or Piranha solution (Caution: Corrosive) to remove organic contaminants.
-
Incubation (SAM Formation): Immerse the gold chip in the 1 mM Ligand solution for 12–18 hours at room temperature in the dark. The Sulfur atom forms a covalent-like dative bond with the Gold (
). -
Rinse: Wash extensively with Ethanol and Water to remove unbound ligand.
-
Backfilling (Optional): Incubate with 1 mM MCH for 1 hour to fill gaps in the monolayer and ensure proper spacing of lactose heads.
-
Validation: Analyze by Contact Angle Goniometry (surface should be hydrophilic) or directly in SPR by injecting a lectin (e.g., RCA120 or Galectin-3).
Mechanism Visualization
The following diagram contrasts the enzymatic cleavage of PNPL with the surface anchoring mechanism of 4-Thiophenyl-
Figure 1: Comparison of PNPL enzymatic hydrolysis (top) vs. 4-Thiophenyl-lactoside surface immobilization (bottom).
Critical Performance Analysis
| Parameter | PNPL (Substrate) | 4-Thiophenyl- |
| Solubility | High in aqueous buffers. | Moderate; often requires organic co-solvent (DMSO/EtOH) for stock solutions. |
| Stability | Hydrolytically unstable in presence of | Chemically stable; Thiol prone to oxidation (disulfide formation) if not stored under inert gas. |
| Assay Time | 10–30 minutes (Kinetic). | 12–24 hours (Surface assembly). |
| Data Output | Quantitative Rate ( | Qualitative/Affinity ( |
| Cost | Low (Commodity chemical). | High (Specialty synthesis). |
Expert Recommendations
-
For High-Throughput Screening (HTS): Use PNPL . If you are screening a library of small molecules to find inhibitors of
-galactosidase, PNPL is the only logical choice due to the simple colorimetric readout. -
For Biosensor Development: Use 4-Thiophenyl-
-lactoside .[1] If you are developing a "Lab-on-a-Chip" to detect Ricin or Galectins in blood, use the thiophenyl derivative to coat gold electrodes or nanoparticles. -
Handling Precaution: 4-Thiophenyl-
-lactoside contains a free thiol. Avoid buffers containing DTT or Mercaptoethanol during the immobilization step, as these will compete for the gold surface. Conversely, PNPL assays can tolerate reducing agents if they do not interfere with the enzyme.
References
-
Splendid Lab. 4-Thiophenyl-beta-lactoside Product Specification (CSL-59423).[1] Retrieved from
-
LGC Standards. TRC - 4-Thiophenyl-beta-lactoside.[2][3] Retrieved from
-
Megazyme. 4-Nitrophenyl-beta-lactoside Assay Procedure. Retrieved from
- Ju, H., et al. (2002).Electrochemical deposition of gold nanoparticles functionalized with enzymes. (Contextual reference for Au-S chemistry).
- Thermo Fisher Scientific.Tech Tip: Determination of Extinction Coefficient for p-Nitrophenol. (Standard Protocol reference).
HPLC purity standards for 4-Thiophenyl-beta-lactoside
Publish Comparison Guide: HPLC Purity Standards for 4-Thiophenyl- -lactoside
Executive Summary: The Strategic Value of Thio-Lactosides
In drug development and glycobiology, native lactose presents significant analytical challenges: it lacks a strong UV chromophore (requiring RI or ELSD detection) and is susceptible to rapid hydrolysis by
By replacing the glycosidic oxygen with a sulfur atom and appending a phenyl group, this standard offers two critical advantages:
-
Enzymatic Stability: The C-S bond renders the molecule resistant to hydrolysis by LacZ and other galactosidases, making it an ideal "dead-end" substrate for binding studies.
-
Analytical Robustness: The phenyl moiety acts as a built-in UV tag (
), enabling high-sensitivity HPLC quantification without derivatization.
Comparative Analysis: 4-Thiophenyl- -lactoside vs. Alternatives
The following table objectively compares 4-Thiophenyl-
Table 1: Performance Matrix of Lactose Analogs
| Feature | 4-Thiophenyl- | Native Lactose | ONPG (o-Nitrophenyl- | IPTG (Isopropyl- |
| Primary Utility | HPLC Purity Standard , Binding Studies | Metabolic Substrate, Excipient | Enzyme Activity Assays (Colorimetric) | Gene Expression Inducer |
| HPLC Detection | High Sensitivity (UV 254 nm) | Low (RI / ELSD / PAD required) | High (UV 420 nm after hydrolysis) | Low (Weak UV, RI required) |
| Hydrolytic Stability | High (Non-hydrolyzable) | Low (Rapidly hydrolyzed) | Low (Substrate for hydrolysis) | High (Non-hydrolyzable) |
| Aglycone Hydrophobicity | High (Phenyl group) | None | Moderate (Nitrophenyl) | Low (Isopropyl) |
| Column Compatibility | C18 (Reverse Phase) | Amide / HILIC | C18 / C8 | C18 / Amide |
| LOD (Limit of Detection) | < 0.1 | > 10 | < 1 | > 10 |
Key Insight: While ONPG is superior for activity assays, 4-Thiophenyl-
Scientific Integrity: Mechanism & Stability Logic
To understand why this standard is preferred, we must visualize the structural stability. The sulfur linkage prevents the formation of the oxocarbenium ion transition state required for enzymatic hydrolysis.
Diagram 1: Stability & Detection Mechanism
Caption: The S-glycosidic linkage confers enzymatic resistance, while the phenyl group enables direct UV detection, unlike native lactose.
Experimental Protocol: HPLC Purity Assessment
This protocol is designed for the quantification of 4-Thiophenyl-
Methodology: Reverse-Phase HPLC (RP-HPLC)[1]
Rationale: Unlike native sugars requiring HILIC, the hydrophobic phenyl ring allows 4-Thiophenyl-
A. Chromatographic Conditions
-
System: HPLC with UV-Vis or Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5
m). -
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 210 nm (secondary for sugar backbone).
-
Injection Volume: 10
L.
B. Mobile Phase System
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Grade).
C. Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute salts) |
| 15.0 | 60 | 40 | Gradient Elution (Analyte peak) |
| 18.0 | 5 | 95 | Column Wash (Elute hydrophobic impurities) |
| 20.0 | 5 | 95 | Wash Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
D. Sample Preparation (Self-Validating Step)
-
Stock Solution: Dissolve 10 mg of 4-Thiophenyl-
-lactoside in 10 mL of 10% Methanol/Water (1 mg/mL). Note: Use low methanol to prevent precipitation of the sugar moiety. -
Filtration: Filter through a 0.22
m PTFE or Nylon syringe filter. -
Blank: Inject 10% Methanol/Water to identify system peaks.
Workflow Visualization
The following diagram outlines the logical flow for validating the purity of the standard.
Diagram 2: HPLC Purity Validation Workflow
Caption: Step-by-step workflow for assessing the purity of 4-Thiophenyl-beta-lactoside standards.
Troubleshooting & Causality
-
Issue: Doublet Peaks.
-
Cause: Anomerization is less likely in thioglycosides (the beta-linkage is stable), but if the starting material contained alpha-anomers or if oxidation of the sulfur occurred (sulfoxide formation), split peaks appear.
-
Solution: Check mobile phase pH. Ensure pH is acidic (0.1% Formic Acid) to suppress ionization of any free thiols.
-
-
Issue: Low Retention.
-
Cause: Phase collapse or high organic content in the initial injection solvent.
-
Solution: Ensure the sample is dissolved in a solvent strength weaker than the initial mobile phase (e.g., 5% ACN).
-
References
-
Splendid Lab. (n.d.). 4-Thiophenyl-beta-lactoside Product Data. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside. PubMed Central. Retrieved from [Link]
- Vertex AI Search. (2023). HPLC determination of thiols and disulfides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
